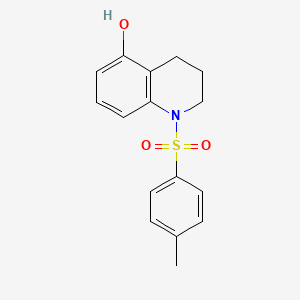
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol is a chemical compound belonging to the class of tetrahydroquinolines. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a hydroxyl group at the 5th position of the tetrahydroquinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol typically involves the tosylation of 1,2,3,4-tetrahydroquinolin-5-ol. One common method includes the reaction of 1,2,3,4-tetrahydroquinolin-5-ol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete tosylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the tosyl group or to modify the tetrahydroquinoline ring.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-tosylated or modified tetrahydroquinoline derivatives.
Substitution: Formation of various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The tosyl group and the hydroxyl group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth, apoptosis, and immune response .
Comparison with Similar Compounds
1-Tosyl-1,2,3,4-tetrahydroquinolin-5-ol can be compared with other similar compounds such as:
- 1-Benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline
- 1-Methyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- 1-(Chloroacetyl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Tert-butylbenzoyl)-1,2,3,4-tetrahydroquinoline
Uniqueness: The presence of the tosyl group and the hydroxyl group at specific positions in this compound imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H17NO3S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-5-ol |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)21(19,20)17-11-3-4-14-15(17)5-2-6-16(14)18/h2,5-10,18H,3-4,11H2,1H3 |
InChI Key |
PKHSNEFCIKXFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243680.png)
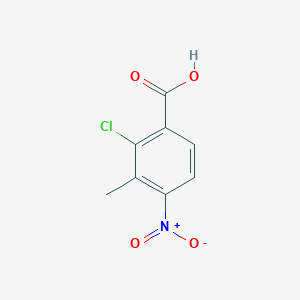
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
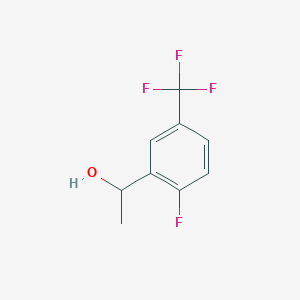

![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
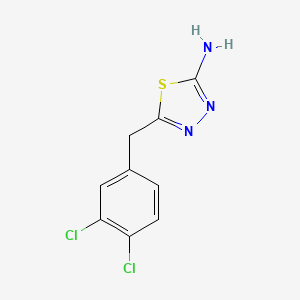

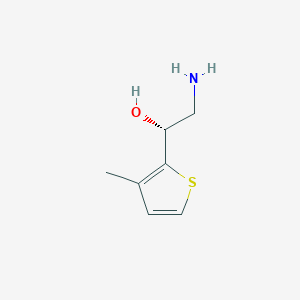
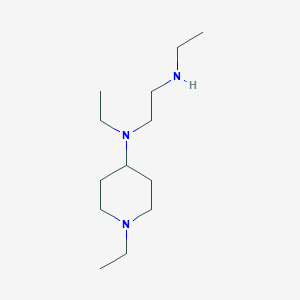
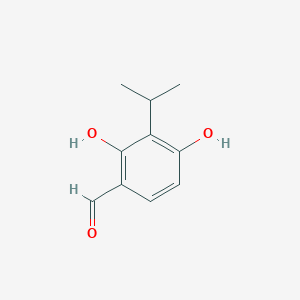
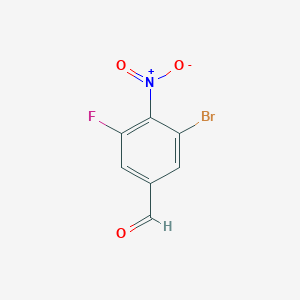
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
